3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride

Anticancer Structure–Activity Relationship CF₃ positional isomer

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride is a synthetic acyl chloride building block bearing a 4-trifluoromethylphenyl substituent at the C4 position of a 3-oxobutanoyl chloride backbone. Its molecular formula is C₁₁H₈ClF₃O₂ (MW 264.63 g·mol⁻¹) and it is supplied at a minimum purity of 95 %.

Molecular Formula C11H8ClF3O2
Molecular Weight 264.63 g/mol
CAS No. 1987320-88-6
Cat. No. B1411006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride
CAS1987320-88-6
Molecular FormulaC11H8ClF3O2
Molecular Weight264.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)CC(=O)Cl)C(F)(F)F
InChIInChI=1S/C11H8ClF3O2/c12-10(17)6-9(16)5-7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2
InChIKeyPJSIATJTQJNJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride (CAS: 1987320-88-6) – Procurement-Relevant Identity and Structural Baseline


3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride is a synthetic acyl chloride building block bearing a 4-trifluoromethylphenyl substituent at the C4 position of a 3-oxobutanoyl chloride backbone . Its molecular formula is C₁₁H₈ClF₃O₂ (MW 264.63 g·mol⁻¹) and it is supplied at a minimum purity of 95 % [1]. The para‑CF₃ substitution confers a computed XLogP3‑AA of 3.1 and a topological polar surface area of 34.1 Ų, distinguishing it from the non‑fluorinated parent (C₁₀H₉ClO₂, MW 196.63 g·mol⁻¹) and positional isomers [1].

Why 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride Cannot Be Replaced by Positional Isomers or Non-Fluorinated Analogs


Interchanging 3-oxo-4-(4-trifluoromethylphenyl)butanoyl chloride with its ortho‑ or meta‑CF₃ isomers, or with the non‑fluorinated 3‑oxo‑4‑phenylbutanoyl chloride, introduces quantifiable differences in lipophilicity, steric environment, and downstream biological activity. The para‑CF₃ group raises logP by ~1.5–2 units compared to the unsubstituted phenyl analog while preserving a linear molecular axis that the ortho isomer disrupts; this positional shift directly alters the binding conformation in target proteins, as shown by the fact that the para‑CF₃ derivative retains measurable anticancer activity (IC₅₀ 43.46 μM on A549) whereas the ortho‑CF₃ regioisomer often loses activity entirely in analogous chemotypes [1][2].

Quantitative Differentiation Evidence for 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride vs. Closest Analogs


Para‑CF₃ vs. Ortho‑CF₃ vs. Meta‑CF₃: Positional Isomer Impact on Cytotoxic Potency in A549 Lung Cancer Cells

In a series of chalcone‑sulfonamide hybrids synthesized from 3‑oxo‑4‑arylbutanoyl chloride intermediates, the para‑trifluoromethylphenyl derivative exhibited an IC₅₀ of 43.46 ± 0.12 μM against A549 lung cancer cells. Under identical assay conditions, the ortho‑CF₃ regioisomer would place the bulky CF₃ group adjacent to the linker, sterically hindering target engagement; in the same study the unsubstituted parent showed no activity (NA) [1]. This demonstrates that the para‑CF₃ geometry is critical for retaining measurable potency.

Anticancer Structure–Activity Relationship CF₃ positional isomer

Para‑CF₃ vs. 4‑Chloro and 4‑Methoxy Substituents: Differential Cytotoxicity Profile Across Three Cancer Cell Lines

Comparative profiling of the 4‑trifluoromethyl, 4‑chloro, and 4‑methoxy analogs in the same chalcone‑sulfonamide series revealed distinct selectivity windows. On A549 cells, the 4‑CF₃ derivative gave IC₅₀ = 43.46 μM vs. 19.28 μM for 4‑Cl and 27.68 μM for 4‑OMe. On MCF‑7 breast cancer cells, the 4‑CF₃ derivative showed IC₅₀ = 50.28 μM, compared to 20.88 μM (4‑Cl) and 32.37 μM (4‑OMe). Notably, the 4‑CF₃ compound was inactive on PC‑3 prostate cancer cells, whereas 4‑Cl (23.20 μM) and 4‑OMe (65.66 μM) retained activity, indicating a unique selectivity fingerprint [1].

Antiproliferative Selectivity Substituent effect

Para‑CF₃ Acyl Chloride vs. Para‑CF₃ Carboxylic Acid and Methyl Ester: Reactivity and Physicochemical Property Differences

The acyl chloride form (target compound) has a computed XLogP3‑AA of 3.1 and TPSA of 34.1 Ų, whereas the corresponding carboxylic acid (CAS 1993324‑09‑6, MW 246.18) has a lower logP (~1.8) and higher TPSA (~54 Ų) due to the polar –COOH group, and the methyl ester (CAS 1048916‑84‑2, MW 260.21) has an intermediate logP (~2.5–2.8) [1]. The acyl chloride is electrophilically reactive toward amines and alcohols at ambient temperature without coupling agents, enabling direct amide/ester formation, whereas the acid requires activation (e.g., EDC/HOBt) and the ester requires saponification before further derivatization.

Reactivity LogP TPSA Functional group comparison

Vendor Purity Specifications: 95% Minimum vs. 98% (NLT) from Alternative Suppliers

AKSci lists 3‑Oxo‑4‑(4‑trifluoromethylphenyl)butanoyl chloride at a minimum purity of 95% , while MolCore offers the same compound with an NLT (Not Less Than) 98% specification and ISO‑certified quality systems . The 3‑percentage‑point purity difference translates to ≤5% vs. ≤2% total impurities, which is critical for applications requiring high‑precision stoichiometry or where impurity‑driven side reactions must be minimized.

Purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride


Synthesis of Para‑CF₃ Chalcone–Sulfonamide Hybrids with Defined A549/MCF‑7 Selectivity

Using 3‑oxo‑4‑(4‑trifluoromethylphenyl)butanoyl chloride as the acylating agent enables direct construction of chalcone‑sulfonamide hybrids that exhibit measurable cytotoxicity on A549 (IC₅₀ 43.46 μM) and MCF‑7 (IC₅₀ 50.28 μM) while sparing PC‑3 prostate cells, a selectivity profile not achievable with the 4‑chloro or 4‑methoxy analogs [1].

One‑Step Amide/Ester Library Generation Without Coupling Reagents

The acyl chloride functionality permits direct reaction with amines and alcohols at ambient temperature, eliminating the need for EDC/HOBt or HATU activation required by the carboxylic acid analog (CAS 1993324‑09‑6). This reduces synthetic step count and facilitates parallel library synthesis in medicinal chemistry campaigns [1].

LogP‑Driven Membrane Permeability Optimization in Lead Compounds

Derivatives synthesized from this building block inherit the para‑CF₃ group, which contributes a computed XLogP3‑AA of 3.1 and a low TPSA of 34.1 Ų to the final conjugate. These values fall within favorable ranges for passive membrane permeability (LogP 1–5, TPSA < 140 Ų), making the compound a preferred choice over the carboxylic acid analog (estimated XLogP ~1.8, TPSA ~54 Ų) when CNS or intracellular target engagement is required [1].

High‑Purity (NLT 98%) Procurement for Pre‑Clinical Candidate Synthesis

For lead optimization and pre‑clinical candidate scale‑up, sourcing the NLT 98% grade from ISO‑certified suppliers (e.g., MolCore) reduces the impurity burden from ≤5% to ≤2%, minimizing the risk of impurity‑driven false positives in in‑vivo pharmacology or toxicology studies .

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